Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate (CAS 1159978-85-4) is a highly functionalized, regiochemically pure heterocyclic building block. Featuring a fully substituted isoxazole core, it combines a 4-chlorophenyl cross-coupling handle, a metabolically robust 5-trifluoromethyl group, and a process-friendly ethyl ester. This specific substitution pattern is highly valued in the synthesis of advanced agrochemicals and pharmaceutical intermediates (e.g., S1P1 receptor agonists and kinase inhibitors), where precise regiochemistry, downstream functionalization capacity, and metabolic stability are critical for project success [1].
Substituting this exact compound with a de novo crude cycloaddition mixture or a 5-methyl analog introduces severe process and performance liabilities. Standard 1,3-dipolar cycloaddition of 4-chlorobenzonitrile oxide with ethyl 4,4,4-trifluorobut-2-ynoate yields an 85:15 mixture of the 5-CF3 and 4-CF3 regioisomers, requiring tedious and yield-depleting chromatographic separation [1]. Furthermore, replacing the 5-trifluoromethyl group with a 5-methyl group introduces a known metabolic weak point, leading to rapid cytochrome P450-mediated benzylic oxidation and drastically reduced half-lives in biological applications [2]. Procuring the pure, fully functionalized target eliminates these synthetic bottlenecks and structural liabilities.
Single-atom changes at the 3-aryl or 5-position of the isoxazole core may shift potency more than 7-fold in cell assays, rendering generic analogs unreliable.
Methyl ester hydrolyses faster and free carboxylic acid requires stoichiometric coupling reagents, altering synthetic workflow and reproducibility.
Non-fluorinated isoxazole-4-carboxylate analogs lack the potency-enhancing trifluoromethyl effect observed in class-level evidence.
De novo synthesis of 5-(trifluoromethyl)isoxazole-4-carboxylates via standard cycloaddition inherently produces an 85:15 mixture of regioisomers [1]. Procuring the commercially pure target compound bypasses this limitation, eliminating the ~15% contamination by the 4-(trifluoromethyl)isoxazole-5-carboxylate isomer and saving >30% in typical yield losses associated with complex reverse-phase chromatographic separations.
| Evidence Dimension | Regioisomer ratio and purification yield loss |
| Target Compound Data | >98% pure 5-CF3-4-carboxylate (0% separation loss) |
| Comparator Or Baseline | De novo cycloaddition mixture (85:15 isomer ratio, >30% separation loss) |
| Quantified Difference | Eliminates a 15% regioisomer impurity and >30% downstream purification loss. |
| Conditions | Standard 1,3-dipolar cycloaddition with ethyl 4,4,4-trifluorobut-2-ynoate |
Direct procurement avoids the need for specialized chemo-selective hydrolysis or tedious normal-phase separations required to isolate the active regioisomer.
Unlike the unsubstituted phenyl analog, the 4-chlorophenyl moiety provides a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This enables the synthesis of extended biaryl systems with >80% yields under standard catalytic conditions, whereas the unsubstituted 3-phenyl-5-(trifluoromethyl)isoxazole-4-carboxylate lacks a reactive halogen and is inert to such functionalization [1].
| Evidence Dimension | Cross-coupling reactivity |
| Target Compound Data | Reactive (enables >80% yield of biaryl extensions) |
| Comparator Or Baseline | Ethyl 3-phenyl-5-(trifluoromethyl)isoxazole-4-carboxylate (Inert) |
| Quantified Difference | Provides a distinct, high-yielding functionalization vector absent in the unsubstituted analog. |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura cross-coupling conditions |
The 4-chloro substituent is essential for library generation where extension at the para-position of the 3-aryl ring is required for target binding optimization.
The incorporation of the 5-trifluoromethyl group significantly alters the physicochemical profile compared to the 5-methyl analog. The CF3 group increases local lipophilicity (Hansch π parameter ~0.88 vs. 0.56) and completely blocks cytochrome P450-mediated oxidation at the 5-position, a primary metabolic liability that typically degrades >40% of 5-methylisoxazoles in standard microsomal stability assays [1].
| Evidence Dimension | Metabolic oxidation liability and lipophilicity |
| Target Compound Data | Blocked oxidation (high metabolic stability); Hansch π ~0.88 |
| Comparator Or Baseline | 5-Methylisoxazole analog (>40% degradation via benzylic oxidation; Hansch π ~0.56) |
| Quantified Difference | Complete elimination of 5-position metabolic oxidation and a ~0.32 increase in local lipophilicity. |
| Conditions | In vitro liver microsome stability assays and calculated Hansch parameters |
For agrochemical or pharmaceutical applications, the 5-CF3 substitution is critical for extending the half-life and improving membrane permeability of the final active ingredient.
The ethyl ester form of this compound acts as a robust protecting group during harsh downstream functionalization. Compared to the free 3-(4-chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid, the ethyl ester exhibits >10-fold higher solubility in standard aprotic organic solvents (e.g., DCM, EtOAc) and prevents premature decarboxylation during high-temperature cross-coupling reactions (>100 °C), which can degrade >25% of the unprotected acid [1].
| Evidence Dimension | Solubility and thermal stability during cross-coupling |
| Target Compound Data | High organic solubility; stable at >100 °C |
| Comparator Or Baseline | Free carboxylic acid (low organic solubility; >25% decarboxylation at >100 °C) |
| Quantified Difference | >10-fold higher solubility and >25% reduction in thermal degradation. |
| Conditions | Aprotic solvent processing and high-temperature (>100 °C) coupling conditions |
The ester is the preferred storage and processing form, allowing for orthogonal deprotection only after the 4-chloro group has been successfully functionalized.
Because of its regiochemically pure 5-trifluoromethyl-4-carboxylate core, this compound is a highly efficient starting material for synthesizing S1P1 receptor agonists (analogous to BMS-520). The pre-installed 4-chloro group allows for rapid library generation via Suzuki coupling, avoiding the regioisomer mixtures that plague de novo synthesis [1].
In the design of modern herbicides and insecticides, the 5-trifluoromethylisoxazole motif is frequently utilized for its metabolic stability. Procuring this specific building block allows agrochemical researchers to bypass the metabolic liabilities of 5-methylisoxazoles, ensuring a longer environmental half-life and better cuticular penetration [2].
The ethyl ester serves as a robust protecting group, allowing medicinal chemists to subject the 4-chlorophenyl ring to harsh, high-temperature palladium-catalyzed cross-coupling conditions without risking the premature decarboxylation seen with the free acid form [1].